5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid
Description
5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid is a heterocyclic compound featuring an oxazole core substituted with a methyl group at position 5, a carboxylic acid group at position 4, and a 1-methylimidazole moiety at position 2. Oxazole derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators due to their aromaticity and hydrogen-bonding capabilities . The imidazole substituent introduces additional nitrogen-based functionality, which may enhance binding to biological targets such as kinases or ion channels.
Properties
Molecular Formula |
C9H9N3O3 |
|---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
5-methyl-2-(3-methylimidazol-4-yl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H9N3O3/c1-5-7(9(13)14)11-8(15-5)6-3-10-4-12(6)2/h3-4H,1-2H3,(H,13,14) |
InChI Key |
QBNXDOSYWWEYHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CN=CN2C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid typically involves the cyclization of amido-nitriles. One method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of oxalyl chloride and triethylamine in toluene, followed by the addition of potassium hydroxide in ethanol. The reaction mixture is then cooled, and the resulting product is filtered and dried .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various substituted imidazole and oxazole derivatives, which have significant applications in medicinal chemistry .
Scientific Research Applications
5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other functional materials.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The oxazole ring contributes to the compound’s stability and reactivity, enhancing its overall biological effects .
Comparison with Similar Compounds
Structural Analogues
a. 5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazole-4-carboxylic Acid (CymitQuimica, Ref: 10-F773261)
- Substituents : A 4-(trifluoromethyl)phenyl group replaces the imidazole ring.
- However, the absence of the imidazole’s nitrogen atoms may reduce hydrogen-bonding interactions with biological targets .
- Applications : Likely explored as a bioactive scaffold in medicinal chemistry, though specific data are unavailable.
b. 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic Acid (Oxazoles Catalogue)
- Substituents : Phenyl and trifluoromethyl groups at positions 2 and 5, respectively.
- The lack of an imidazole moiety limits nitrogen-mediated interactions .
c. Imazamox and Imazethapyr (Pesticide Chemicals Glossary)
- Structures : Imidazolone-pyridine carboxylic acids (e.g., 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-(methoxymethyl)-3-pyridinecarboxylic acid).
- Key Differences : These herbicides feature imidazolone rings fused to pyridine, contrasting with the oxazole-imidazole hybrid in the target compound. The pyridine-carboxylic acid system enhances soil mobility and herbicidal activity, whereas the oxazole-imidazole structure may favor pharmaceutical applications .
Physicochemical Properties
- Acidity : The carboxylic acid group (pKa ~2-3) in the target compound is comparable to other oxazole-carboxylic acids. Imidazole’s basic nitrogen (pKa ~7) may protonate under physiological conditions, enhancing ionic interactions .
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